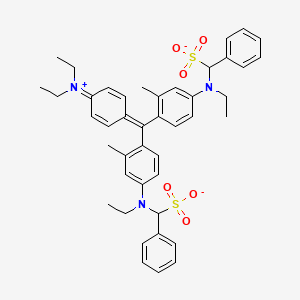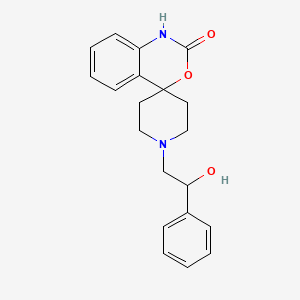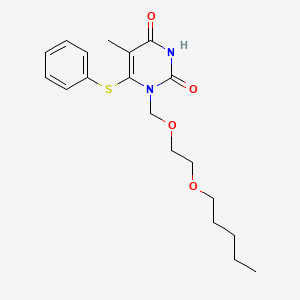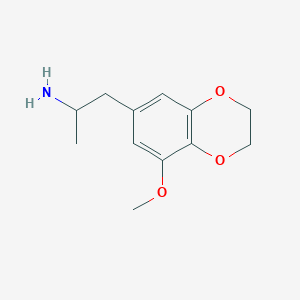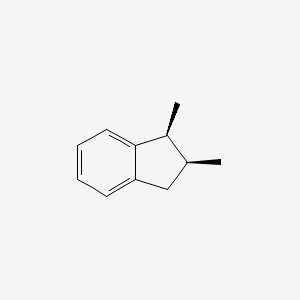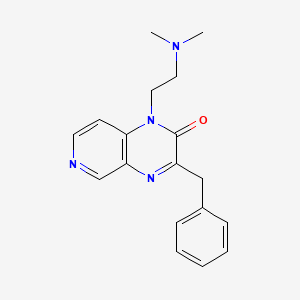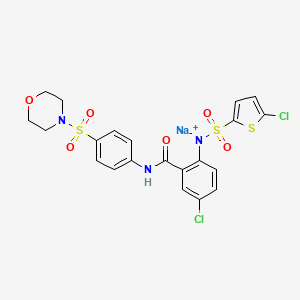
Ataciguat sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ataciguat sodium is a novel anthranilic acid derivative that belongs to a structural class of soluble guanylate cyclase activators. It is primarily known for its ability to activate the oxidized form of soluble guanylate cyclase, which plays a crucial role in nitric oxide signaling. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, including aortic valve stenosis and peripheral arterial occlusive disease .
Preparation Methods
The synthesis of ataciguat sodium involves multiple steps, starting from commercially available starting materials The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nitration, reduction, and acylationIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ataciguat sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions involving this compound typically occur at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ataciguat sodium has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cardiovascular Research: This compound has shown potential in treating cardiovascular diseases by activating soluble guanylate cyclase and improving vascular function
Neuropathic Pain: It has been investigated for its potential to alleviate neuropathic pain by modulating nitric oxide signaling pathways.
Atherosclerosis: Studies have demonstrated its ability to reduce atherosclerosis and improve endothelial function in animal models.
Mechanism of Action
Ataciguat sodium exerts its effects by activating the oxidized form of soluble guanylate cyclase, which leads to an increase in the production of cyclic guanosine monophosphate. This molecule acts as a secondary messenger in various signaling pathways, regulating processes such as vasodilation, platelet aggregation, and inflammation. The molecular targets of this compound include the heme-containing subunit of soluble guanylate cyclase, which is crucial for its activation .
Comparison with Similar Compounds
Ataciguat sodium is unique among soluble guanylate cyclase activators due to its ability to specifically activate the oxidized form of the enzyme. Similar compounds in this class include:
Riociguat: Another soluble guanylate cyclase activator used for treating pulmonary hypertension.
Cinaciguat: Known for its potent activation of soluble guanylate cyclase in its oxidized form.
Compared to these compounds, this compound has shown distinct advantages in terms of its specificity and efficacy in various disease models .
Properties
CAS No. |
254976-06-2 |
|---|---|
Molecular Formula |
C21H18Cl2N3NaO6S3 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
sodium;[4-chloro-2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]phenyl]-(5-chlorothiophen-2-yl)sulfonylazanide |
InChI |
InChI=1S/C21H19Cl2N3O6S3.Na/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26;/h1-8,13H,9-12H2,(H2,24,25,27);/q;+1/p-1 |
InChI Key |
OPLFZLANTJVJDX-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


